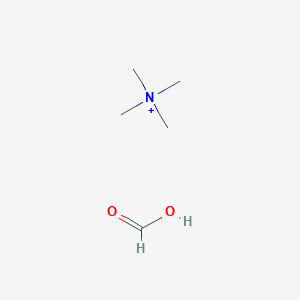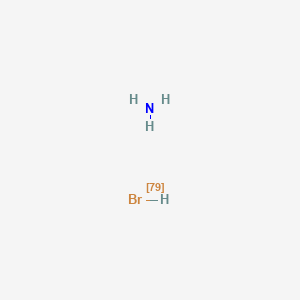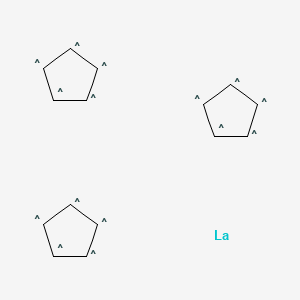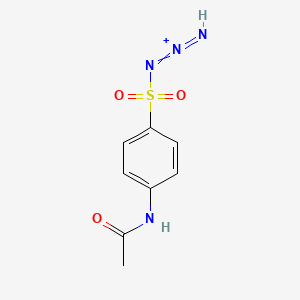![molecular formula C14H21BrO5S B12061508 [(2S,3S)-3-(Bromomethyl)oxiran-2-yl]methyl [(1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate CAS No. 343338-27-2](/img/structure/B12061508.png)
[(2S,3S)-3-(Bromomethyl)oxiran-2-yl]methyl [(1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you’ve mentioned is a complex molecule with an intriguing structure. Let’s break it down:
Chemical Name: [(2S,3S)-3-(Bromomethyl)oxiran-2-yl]methyl [(1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate
Molecular Formula: CHBrOS
Molecular Weight: Approximately 397.3 g/mol
Vorbereitungsmethoden
Synthetic Routes: The synthesis of this compound involves several steps. One possible synthetic route includes the following reactions:
Epoxide Formation: The oxirane (epoxide) ring is formed by reacting an appropriate precursor with a bromomethyl group.
Addition of Methanesulfonate: The oxirane ring is opened by methanesulfonate (mesylate) to yield the desired product.
Industrial Production: While I don’t have specific industrial production methods for this compound, it’s likely that large-scale synthesis involves optimization of the above reactions for efficiency and yield.
Analyse Chemischer Reaktionen
Reactivity:
Epoxide Ring Opening: The oxirane ring can undergo nucleophilic ring-opening reactions.
Substitution Reactions: The bromomethyl group can be substituted by various nucleophiles.
Reduction: Reduction of the carbonyl group may occur.
Base-Catalyzed Epoxide Opening: Typically, strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used.
Nucleophilic Substitution: Various nucleophiles (e.g., amines, alcohols) can replace the bromomethyl group.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) can reduce the carbonyl group.
Major Products: The major products depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has diverse applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activity.
Medicine: May have pharmaceutical applications.
Industry: Used in fine chemicals and materials.
Wirkmechanismus
The exact mechanism of action remains an active area of research. It likely interacts with specific cellular targets or enzymes, affecting biological processes.
Vergleich Mit ähnlichen Verbindungen
While I don’t have a direct list of similar compounds, this compound’s unique structure sets it apart. Researchers may compare it with related epoxides, sulfonates, and bicyclic compounds.
Eigenschaften
CAS-Nummer |
343338-27-2 |
|---|---|
Molekularformel |
C14H21BrO5S |
Molekulargewicht |
381.28 g/mol |
IUPAC-Name |
[(2S,3S)-3-(bromomethyl)oxiran-2-yl]methyl [(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate |
InChI |
InChI=1S/C14H21BrO5S/c1-13(2)9-3-4-14(13,12(16)5-9)8-21(17,18)19-7-11-10(6-15)20-11/h9-11H,3-8H2,1-2H3/t9-,10-,11+,14-/m1/s1 |
InChI-Schlüssel |
WVJLXXFXEMGBCM-NJBDSQKTSA-N |
Isomerische SMILES |
CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)OC[C@H]3[C@H](O3)CBr)C |
Kanonische SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)OCC3C(O3)CBr)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




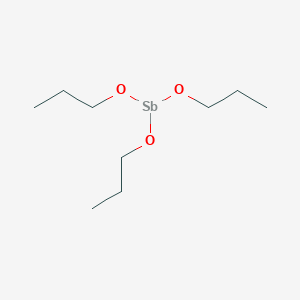



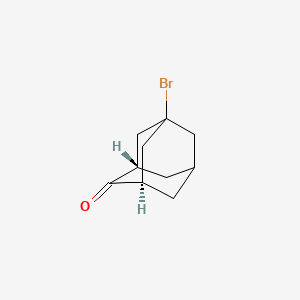
![(7R,10S)-(+)-1-Aza-10-isopropyl-8-oxa-4-thiabicyclo[5.3.0]-2-decanone](/img/structure/B12061488.png)
